molecular formula C9H12N2O3S B7116146 Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate

Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate

Cat. No.: B7116146
M. Wt: 228.27 g/mol
InChI Key: BGCNBBTYNWSLMW-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate typically involves the reaction of ethyl bromoacetate with methyl(1,2-thiazole-5-carbonyl)amine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydrochloric acid in water for acidic hydrolysis or sodium hydroxide in water for basic hydrolysis.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[methyl(1,2-thiazole-4-carbonyl)amino]acetate
  • Ethyl 2-[methyl(1,2-thiazole-3-carbonyl)amino]acetate
  • Ethyl 2-[methyl(1,2-thiazole-2-carbonyl)amino]acetate

Uniqueness

Ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate is unique due to the position of the carbonyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[methyl(1,2-thiazole-5-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-8(12)6-11(2)9(13)7-4-5-10-15-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNBBTYNWSLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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